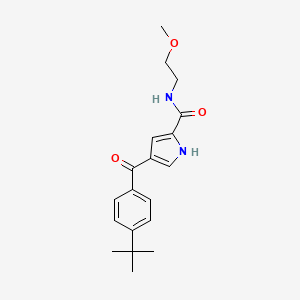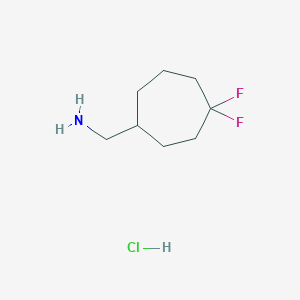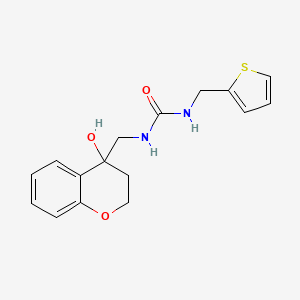
5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the thiol (-SH) and dimethoxyethyl (-OCH2CH2OCH3) groups suggest that this compound may have unique reactivity and properties compared to other triazoles.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-triazole ring, with the thiol, dimethoxyethyl, and methyl groups attached at the 3rd, 5th, and 4th positions, respectively. The electron-donating nature of the dimethoxyethyl group and the potential for hydrogen bonding from the thiol group could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiol and dimethoxyethyl groups. Thiols are known to be good nucleophiles and can undergo reactions such as oxidation and alkylation . The dimethoxyethyl group could potentially participate in reactions involving the breaking of the carbon-oxygen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiol and dimethoxyethyl groups could increase its solubility in polar solvents . The compound’s boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .科学的研究の応用
Synthesis and Structural Analysis
Triazole derivatives have been extensively studied for their synthesis and structural properties. For example, the synthesis of triazole-thione derivatives through the treatment of amino-triazole-thione with various aldehydes, resulting in compounds that form a three-dimensional network through weak hydrogen bonds and C–H⋯π supramolecular interactions, stabilizing the crystal structure (Xu et al., 2006). This highlights the versatility of triazole derivatives in synthesizing novel compounds with potential applications in materials science.
Electrochemical Applications
Studies on the electrochemical behavior of thiotriazoles reveal their potential applications in electrochemical sensors and corrosion inhibitors. For instance, certain thiotriazoles exhibit reversible oxidation peaks, indicating their suitability as electrochemical sensors or as corrosion inhibitors due to their redox-active properties (L. Fotouhi et al., 2002).
Biological Activity
Several triazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, and analgesic properties. For example, Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant analgesic and antioxidant properties, underscoring their potential in medicinal chemistry (K. Karrouchi et al., 2016).
Corrosion Inhibition
Triazole derivatives are also being explored as corrosion inhibitors for various metals in aggressive environments. A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in NaCl solution demonstrated high inhibition efficiency, suggesting its potential use in protecting metal surfaces (D. S. Chauhan et al., 2019).
Antitumor and DNA Methylation
The effect of triazole derivatives on tumor DNA methylation levels indicates their potential as therapeutic agents in cancer treatment. New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized and showed promising anti-tumor activity by affecting the methylation level of tumor DNA (T. R. Hovsepyan et al., 2018).
将来の方向性
特性
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-10-5(8-9-7(10)13)4-6(11-2)12-3/h6H,4H2,1-3H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVMPPYORXPGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2658932.png)



![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methylidene-4-azaspiro[2.5]octane](/img/structure/B2658943.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)

![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)

![1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2658951.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)
![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)
![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)